N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a dihydropyridazine carboxamide moiety
Properties
Molecular Formula |
C16H15N5O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-3-25-16-19-18-15(26-16)17-14(23)13-12(22)8-9-21(20-13)10-4-6-11(24-2)7-5-10/h4-9H,3H2,1-2H3,(H,17,18,23) |
InChI Key |
NXDMFICDRPGSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethylsulfanyl hydrazine with carbon disulfide under basic conditions to form 5-(ethylsulfanyl)-1,3,4-thiadiazole.
Attachment of the Methoxyphenyl Group: The 5-(ethylsulfanyl)-1,3,4-thiadiazole is then reacted with 4-methoxybenzoyl chloride in the presence of a base to introduce the methoxyphenyl group.
Formation of the Dihydropyridazine Carboxamide Moiety: The final step involves the reaction of the intermediate product with hydrazine hydrate and ethyl acetoacetate to form the dihydropyridazine carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyridazine moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interaction with DNA: It may bind to DNA, interfering with replication and transcription processes.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
